2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)
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Overview
Description
3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL is a complex organic compound characterized by multiple bromine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL typically involves multi-step organic reactions. The process begins with the bromination of phenolic compounds, followed by condensation reactions to introduce the imino and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-2(5H)-furanone
- 3,5-Dibromo-4-methylaniline
- 3,4-Dibromo-2,6-dimethyl-2-heptanol
- 2,4-Dibromophenol
Uniqueness
Compared to these similar compounds, 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL is unique due to its complex structure, which includes multiple bromine atoms, methoxy groups, and imino functionalities
Properties
Molecular Formula |
C29H22Br4N2O4 |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
3,4-dibromo-2-[[4-[[4-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C29H22Br4N2O4/c1-38-24-12-22(30)26(32)20(28(24)36)14-34-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)35-15-21-27(33)23(31)13-25(39-2)29(21)37/h3-10,12-15,36-37H,11H2,1-2H3 |
InChI Key |
GXEQAQYMULERJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Br)Br |
Origin of Product |
United States |
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